molecular formula C25H20ClNO5 B15023351 N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)propanamide

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)propanamide

Cat. No.: B15023351
M. Wt: 449.9 g/mol
InChI Key: FXKCYLURRMQBOR-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)propanamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a chlorobenzoyl group, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)propanamide typically involves multiple steps, starting with the preparation of the benzofuran ring. The chlorobenzoyl group is then introduced through a Friedel-Crafts acylation reaction. The final step involves the coupling of the methoxyphenoxy group to the benzofuran ring under specific reaction conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)propanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H20ClNO5

Molecular Weight

449.9 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)propanamide

InChI

InChI=1S/C25H20ClNO5/c1-15(31-21-10-6-5-9-20(21)30-2)25(29)27-22-18-7-3-4-8-19(18)32-24(22)23(28)16-11-13-17(26)14-12-16/h3-15H,1-2H3,(H,27,29)

InChI Key

FXKCYLURRMQBOR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl)OC4=CC=CC=C4OC

Origin of Product

United States

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